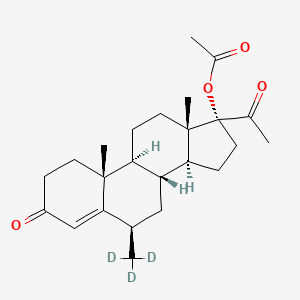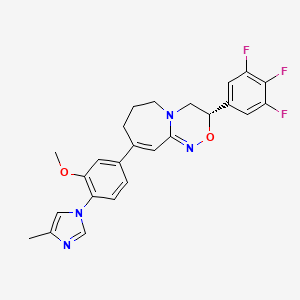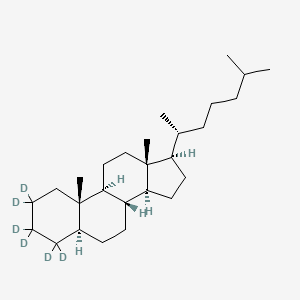
5|A-Cholestane-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5α-Cholestane-d6 is a deuterium-labeled derivative of 5α-Cholestane, a saturated tetracyclic triterpene. This compound is often used as an internal standard in various analytical techniques, such as gas chromatography and mass spectrometry, due to its stability and unique isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5α-Cholestane-d6 is synthesized by incorporating deuterium atoms into the 5α-Cholestane molecule. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where 5α-Cholestane is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of 5α-Cholestane-d6 typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient incorporation of deuterium atoms into the 5α-Cholestane molecule. The final product is then purified using techniques such as chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
5α-Cholestane-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5α-Cholestane-d6 can yield cholestanone, while reduction can produce cholestanol .
Aplicaciones Científicas De Investigación
5α-Cholestane-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mecanismo De Acción
The mechanism of action of 5α-Cholestane-d6 is primarily related to its role as an internal standard in analytical techniques. By providing a stable reference point, it allows for accurate quantification of target compounds in complex mixtures. The deuterium labeling ensures that it can be easily distinguished from other compounds in mass spectrometry analyses .
Comparación Con Compuestos Similares
Similar Compounds
5α-Cholestane: The non-deuterated form of 5α-Cholestane-d6, used in similar applications but lacks the isotopic labeling.
Cholestanol: A reduction product of cholesterol, used in studies of cholesterol metabolism.
Cholestanone: An oxidation product of cholesterol, used in studies of steroid biosynthesis
Uniqueness
5α-Cholestane-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The isotopic labeling allows for precise quantification and differentiation from other compounds, making it an invaluable tool in various scientific research fields .
Propiedades
Fórmula molecular |
C27H48 |
|---|---|
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13R,14S,17R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1/i6D2,7D2,11D2 |
Clave InChI |
XIIAYQZJNBULGD-IYRYMTIBSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1([2H])[2H])([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


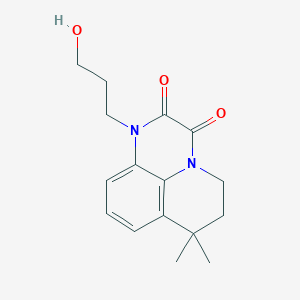
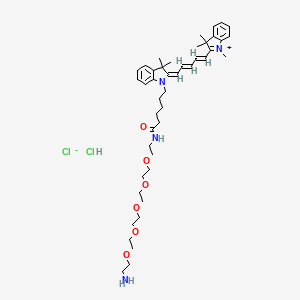
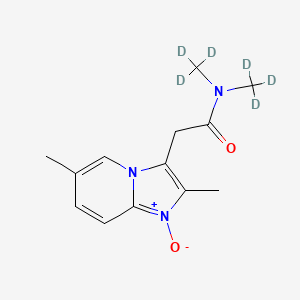
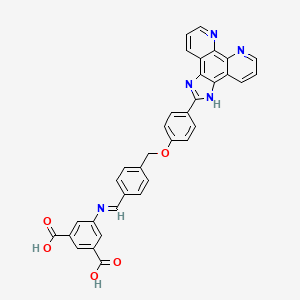
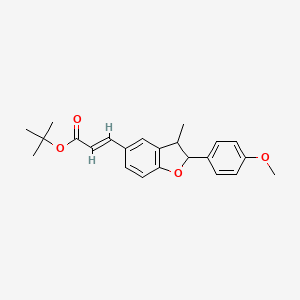
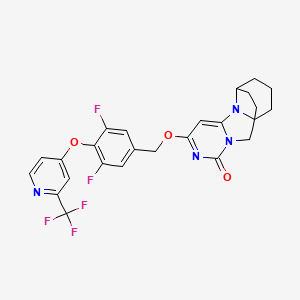
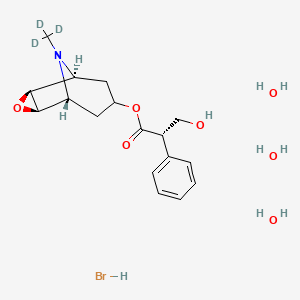
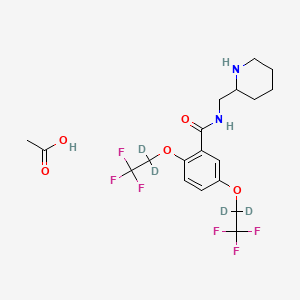
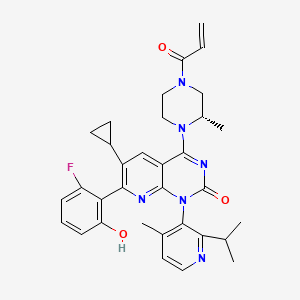
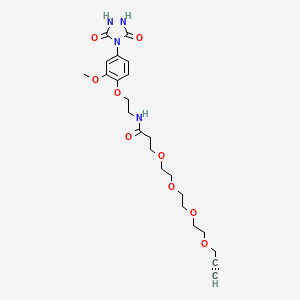
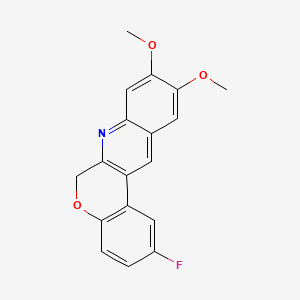
![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
